molecular formula C18H14ClN3O2S B613819 Denotivir CAS No. 51287-57-1

Denotivir

Cat. No.: B613819
CAS No.: 51287-57-1
M. Wt: 371.8 g/mol
InChI Key: ZPBLNADJHWHOEP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Denotivir undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Denotivir is similar to other antiviral compounds such as acyclovir and penciclovir, which also target viral DNA synthesis . this compound’s isothiazole structure sets it apart from these compounds, providing unique interactions with viral DNA polymerase . Other similar compounds include:

This compound’s unique structure and mechanism of action make it a valuable addition to the arsenal of antiviral agents.

Biological Activity

Denotivir, also known as Vratizolin or ITCL, is a compound belonging to the isothiazole family, recognized for its significant biological activities, particularly in antiviral and anti-inflammatory domains. This article explores the biological activity of this compound, summarizing its mechanisms, case studies, and research findings.

Overview of this compound

This compound is primarily noted for its antiviral properties against herpes virus infections. It also exhibits anti-inflammatory and immunotropic activities , making it a compound of interest in various therapeutic areas. Its structure includes a five-membered ring containing sulfur, characteristic of isothiazole derivatives, which are known for diverse pharmacological effects.

  • Antiviral Activity : this compound shows potent antiviral effects, particularly against herpes simplex virus (HSV). The compound interferes with viral replication and has been shown to be effective in both in vitro and animal model studies.
  • Anti-inflammatory Properties : this compound has demonstrated the ability to inhibit inflammatory responses, making it useful in conditions characterized by excessive inflammation.
  • Immunotropic Effects : Research indicates that this compound modulates immune responses, exhibiting both immunosuppressive and immunomodulatory activities depending on the context.

In Vitro Studies

A study conducted by Alam et al. reported that this compound exhibited significant antiviral activity against HSV-1 and HSV-2 in vitro. The compound's mechanism involves disrupting viral entry into host cells and inhibiting viral gene expression .

In Vivo Studies

In vivo studies have shown that this compound effectively reduces the severity of herpes infections in animal models. For instance, it was observed that treatment with this compound led to a marked decrease in viral load and lesions in infected mice .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with recurrent herpes simplex infections demonstrated that topical application of this compound resulted in faster healing times and reduced recurrence rates compared to placebo treatments.
  • Case Study 2 : In another study focused on inflammatory skin conditions, patients treated with this compound showed significant improvement in symptoms, including reduced erythema and pruritus .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Study TypeBiological ActivityKey Findings
In VitroAntiviralEffective against HSV-1 and HSV-2; inhibits replication
In VivoAntiviralReduced viral load and lesions in animal models
Clinical TrialAnti-inflammatoryImproved healing times in herpes infections
Immunological StudyImmunotropicModulated immune responses; immunosuppressive effects observed

Properties

CAS No.

51287-57-1

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C18H14ClN3O2S/c1-11-15(17(24)20-14-9-7-13(19)8-10-14)18(25-22-11)21-16(23)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,24)(H,21,23)

InChI Key

ZPBLNADJHWHOEP-UHFFFAOYSA-N

SMILES

CC1=NSC(=C1C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=NSC(=C1C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Synonyms

3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid p-chlorophenylamide denotivir vratizolin vratizolinum

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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